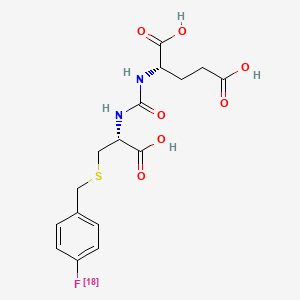
Dcfbc F-18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine: (DCFBC F-18) is a radioconjugate containing a low molecular weight tracer, specific for prostate-specific membrane antigen (PSMA) and labeled with the positron-emitting isotope fluorine-18. This compound is primarily used for imaging prostate tumors using positron emission tomography (PET) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine involves several steps:
Activation of Fluorine-18: Cyclotron-produced non-carrier-added fluorine-18 is dried and activated.
Nucleophilic Substitution: The activated fluorine-18 is incorporated into the precursor compound via nucleophilic heteroaromatic substitution.
Deprotection: Removal of protecting groups to yield the final product.
Industrial Production Methods: The industrial production of N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine typically involves automated synthesis units to ensure high radiochemical yields and purity. The process includes high-performance liquid chromatography (HPLC) purification to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions:
Nucleophilic Substitution: The primary reaction involved in the synthesis of N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine is nucleophilic substitution, where fluorine-18 is incorporated into the precursor compound.
Common Reagents and Conditions:
Reagents: Non-carrier-added fluorine-18, precursor compound, and protecting groups.
Conditions: The reactions are typically carried out in an automated synthesis unit under controlled temperature and pressure.
Major Products:
Aplicaciones Científicas De Investigación
N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a radiotracer for studying chemical reactions and mechanisms.
Biology: Employed in biological studies to track the distribution and localization of PSMA in tissues.
Medicine: Primarily used in the imaging of prostate cancer tumors using PET, aiding in the diagnosis and monitoring of the disease
Industry: Utilized in the development of new diagnostic tools and imaging agents for cancer detection.
Mecanismo De Acción
The mechanism of action of N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine involves its binding to prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. Upon binding, the compound is internalized into the cells, allowing for the visualization of prostate tumors using PET imaging. The positron-emitting isotope fluorine-18 enables the detection of the compound within the body .
Comparación Con Compuestos Similares
N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine is compared with other similar compounds such as:
68Ga-PSMA-11: Another PSMA-targeted PET tracer with a shorter half-life and different energy characteristics.
18F-PSMA-1007: A fluorine-18 labeled PSMA ligand with reduced urinary clearance and favorable tumor-to-background ratios.
18F-DCFPyL: A similar fluorine-18 labeled compound used for PSMA-targeted PET imaging.
Uniqueness: N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine is unique due to its specific binding to PSMA and its use of fluorine-18, which provides high-resolution imaging and better tumor localization compared to other tracers .
Propiedades
Número CAS |
1169942-33-9 |
|---|---|
Fórmula molecular |
C16H19FN2O7S |
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(1R)-1-carboxy-2-[(4-(18F)fluoranylphenyl)methylsulfanyl]ethyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C16H19FN2O7S/c17-10-3-1-9(2-4-10)7-27-8-12(15(24)25)19-16(26)18-11(14(22)23)5-6-13(20)21/h1-4,11-12H,5-8H2,(H,20,21)(H,22,23)(H,24,25)(H2,18,19,26)/t11-,12-/m0/s1/i17-1 |
Clave InChI |
IDTMSHGCAZPVLC-STUNTBJNSA-N |
SMILES |
C1=CC(=CC=C1CSCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F |
SMILES isomérico |
C1=CC(=CC=C1CSC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)[18F] |
SMILES canónico |
C1=CC(=CC=C1CSCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F |
Apariencia |
Solid powder |
Key on ui other cas no. |
1169942-33-9 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(18F)DCFBC N-(N-((S)-1,3-Dicarboxypropyl)carbamoyl)-4-(18F)fluorobenzyl-L-cysteine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















